(R)-2-Hydroxymethylpropanoic acid

説明

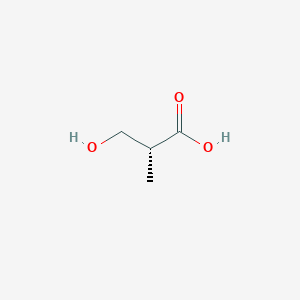

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940694 | |

| Record name | (R)-3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1910-47-0 | |

| Record name | (2R)-3-Hydroxy-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1910-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyisobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76AVU7W7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for R 2 Hydroxymethylpropanoic Acid

Chiral Resolution Techniques

Chiral resolution remains a fundamental and widely practiced strategy for obtaining single enantiomers from a racemic mixture. This approach involves the separation of enantiomers, often by converting them into diastereomers that possess different physical properties, allowing for their separation. For (R)-2-Hydroxymethylpropanoic acid, enzymatic resolution techniques are particularly powerful and selective.

Enzymatic Resolution Approaches

Enzymatic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate. Enzymes like lipases and esterases are frequently employed to catalyze reactions, such as hydrolysis or esterification, on only one enantiomer in a racemic mixture, allowing the other enantiomer to be isolated in high purity.

Lipases are a class of enzymes that, in their natural function, catalyze the hydrolysis of esters. In synthetic chemistry, they are used for the kinetic resolution of racemic esters. d-nb.info For the production of this compound, a common strategy involves the enantioselective hydrolysis of a racemic ester of 2-hydroxymethylpropanoic acid.

Research has shown that lipases such as Candida antarctica lipase (B570770) B (CAL-B) can effectively resolve racemic mixtures of 2-hydroxymethylpropanoic acid esters. CAL-B preferentially hydrolyzes the ester of the (S)-enantiomer, leaving the unreacted (R)-ester enriched with very high enantiomeric excess. This process allows for the separation and subsequent isolation of the desired (R)-enantiomer. The reaction is typically carried out in a biphasic system, such as a phosphate (B84403) buffer and an organic solvent like isooctane, to facilitate substrate solubility and product separation.

Table 1: Process Parameters for Lipase-Mediated Kinetic Resolution

| Parameter | Value/Condition |

| Substrate | Racemic ethyl 2-hydroxymethylpropanoate |

| Enzyme | Candida antarctica lipase B (CAL-B), immobilized |

| Solvent System | Phosphate buffer (pH 7.0)/isooctane (1:1 v/v) |

| Enzyme Loading | 50 mg/g substrate |

| Reaction Time | 24 hours |

| Conversion | ~45% |

| Enantiomeric Excess (ee) of (R)-ester | >99% |

This table summarizes typical conditions for the kinetic resolution of racemic ethyl 2-hydroxymethylpropanoate using immobilized CAL-B.

Similar to lipases, esterases are also employed for the kinetic resolution of racemic esters through selective hydrolysis. These enzymes can exhibit high enantioselectivity, making them suitable for producing optically pure acids or alcohols. In the context of this compound, an esterase would selectively hydrolyze the (S)-ester from a racemic mixture, allowing the (R)-ester to be recovered with high enantiomeric purity. The unreacted (R)-ester can then be hydrolyzed chemically to yield the final (R)-acid. This method has been reported to achieve enantiomeric excess values greater than 98% for the desired (R)-form.

An alternative to resolving a racemic mixture is asymmetric synthesis, where a prochiral substrate is converted directly into a single enantiomer. Microbial hydroxylation is a powerful biocatalytic tool for this purpose, utilizing whole-cell microorganisms to introduce hydroxyl groups at specific positions with high stereoselectivity. nih.gov Fungi, in particular, are known for their diverse enzymatic activities, including hydroxylation reactions. researchgate.net

The entomopathogenic fungus Beauveria bassiana is a well-known biocatalyst capable of performing various biotransformations, including the hydroxylation of carbon atoms. researchgate.netnih.gov This capability can be applied to the synthesis of chiral hydroxy acids. For instance, a prochiral substrate like 2-methylpropanoic acid could theoretically be hydroxylated to form this compound.

The strain Beauveria bassiana CCN-A7 has demonstrated significant potential in hydroxylation reactions. Research has specifically highlighted its ability to hydroxylate (R)-2-phenoxypropionic acid (POPA) to produce (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate for certain herbicides. nih.govkoreascience.kr While the substrate is not 2-methylpropanoic acid, this transformation demonstrates the strain's ability to perform highly specific hydroxylations on a propanoic acid framework. The production of HPOPA was significantly improved by optimizing culture conditions, including the use of static cultivation and the addition of an ROS generator. koreascience.krkoreascience.kr

Table 2: Optimized Conditions for HPOPA Production by B. bassiana CCN-A7 koreascience.kr

| Parameter | Optimal Value |

| Carbon Source | Glucose (38.81 g/L) |

| Nitrogen Source | Peptone (7.28 g/L) |

| Inoculum Size | 13.3% (v/v) |

| Temperature | 28°C |

| ROS Inducer | H₂O₂ (1.08 g/L/100 mL) |

| Titer Improvement | 2.03-fold increase (from 9.60 g/L to 19.53 g/L) |

This table presents the optimized parameters for the production of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) using B. bassiana CCN-A7, highlighting the impact of nutrient and H₂O₂ concentration.

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), are highly reactive molecules that can influence various cellular processes. koreascience.kr In the context of microbial biocatalysis, the induction of oxidative stress through the controlled addition of ROS can enhance the activity of certain enzymes. koreascience.krresearchgate.net

For Beauveria bassiana CCN-A7, the addition of external H₂O₂ to the fermentation medium was found to be a novel and effective strategy for significantly boosting the production of hydroxylated products like HPOPA. koreascience.krkoreascience.kr It is speculated that the enzymes responsible for the hydroxylation, possibly peroxidases, are dependent on or activated by the presence of H₂O₂. koreascience.kr This controlled induction of ROS represents a key strategy for improving the efficiency of hydroxylation reactions in this microorganism. The fungus possesses antioxidant mechanisms to cope with the oxidative stress, ensuring cell viability while benefiting from the enhanced enzymatic activity. conicet.gov.arcabidigitallibrary.org

Microbial Asymmetric Hydroxylation in Biocatalysis

Chemical Resolution Strategies

Chemical resolution remains a viable strategy for obtaining enantiomerically pure this compound from a racemic mixture. This approach involves the separation of enantiomers based on their differential interactions with a chiral environment.

One common method is chiral chromatography , which utilizes a chiral stationary phase (CSP) to separate the enantiomers. For the resolution of compounds like 2-hydroxymethylpropanoic acid, cellulose- or amylose-based columns are often employed. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Another powerful technique is enzymatic kinetic resolution . This method leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In the case of 2-hydroxymethylpropanoic acid, lipases and esterases have been effectively used. For instance, Candida antarctica lipase B (CAL-B) has been shown to preferentially hydrolyze the (S)-ester from a racemic mixture of ethyl 2-hydroxymethylpropanoate. This leaves the unreacted (R)-ester enriched with a high enantiomeric excess (ee). A notable example demonstrates that this enzymatic resolution can yield the (R)-enantiomer with an enantiomeric excess greater than 99% after 24 hours, with a conversion of 45%, which is close to the theoretical maximum for a kinetic resolution.

Table 1: Enzymatic Kinetic Resolution of Ethyl 2-Hydroxymethylpropanoate

| Parameter | Value |

| Substrate | Racemic ethyl 2-hydroxymethylpropanoate |

| Enzyme | Candida antarctica lipase B (CAL-B) immobilized on acrylic resin |

| Solvent | Phosphate buffer (pH 7.0)/isooctane (1:1 v/v) |

| Conversion | 45% |

| Enantiomeric Excess (ee) of (R)-ester | >99% |

Asymmetric Catalysis

Asymmetric catalysis offers a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter in a selective manner from a prochiral substrate. Various catalytic strategies have been developed for the synthesis of chiral α-hydroxy acids.

Catalytic Enantioselective Protonation

Catalytic enantioselective protonation is a strategy that involves the protonation of an enolate or its equivalent by a chiral proton source to create a stereocenter. nih.gov While this method has been successfully applied to the synthesis of various α-chiral carbonyl compounds, specific applications for the direct synthesis of this compound through this route are not extensively documented in the reviewed literature. The general principle involves the generation of a prochiral enolate from a suitable precursor, which is then protonated by a chiral acid or a metal complex with chiral ligands to yield the desired enantiomer. nih.gov

Catalytic Diastereoselective Allylation

Catalytic diastereoselective allylation is a powerful carbon-carbon bond-forming reaction that can be used to set stereocenters. In the context of synthesizing α-hydroxy acids, this would typically involve the allylation of an α-keto acid or its derivative. A dual catalytic system using a palladium catalyst and a borinic acid has been developed for the asymmetric allylation of α-hydroxy ketones, which are structurally related to the target molecule's precursors. acs.org This reaction proceeds through a tetracoordinated enediol boronate complex that reacts with a π-allyl palladium complex. acs.org While this methodology has shown high diastereoselectivity and enantioselectivity for a range of substrates, specific examples detailing the synthesis of this compound via this method are not prevalent in the reviewed literature. The general strategy, however, holds promise for future applications in this area.

Reduction of α-Keto Acid Precursors

A common and effective approach for the asymmetric synthesis of this compound is the enantioselective reduction of a corresponding α-keto acid precursor, such as 2-keto-3-hydroxypropanoic acid or its ester derivatives.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used reduction method. For asymmetric reductions, chiral modifiers are often employed to induce enantioselectivity. However, the literature more prominently features ruthenium and rhodium catalysts for the asymmetric hydrogenation of precursors to chiral α-hydroxy acids. For instance, ruthenium complexes with chiral phosphine (B1218219) ligands like SYNPHOS® have been used for the asymmetric hydrogenation of acrylate (B77674) esters to produce the tert-butyl ester of 3-hydroxy-2-methylpropanoic acid with up to 94% ee. researchgate.net Similarly, rhodium catalysts with ligands such as INDOLPHOS have achieved up to 98% ee for the same transformation. researchgate.net While Pd/C is a versatile catalyst for hydrogenation, its application in the highly enantioselective synthesis of this compound from an α-keto precursor often requires further development of suitable chiral modifiers or reaction conditions to compete with the high selectivities achieved with ruthenium and rhodium systems.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent for carbonyl compounds. wikipedia.org To achieve enantioselectivity in the reduction of a prochiral α-keto acid, a chiral auxiliary or a chiral catalyst is necessary. One successful strategy involves the use of chiral α-ketoamides derived from (S)-proline esters. The diastereoselective reduction of these ketoamides with sodium borohydride has been shown to produce α-hydroxy acids with good enantiomeric excesses after hydrolysis of the auxiliary. rsc.org The solvent system plays a crucial role in the degree of asymmetric induction, with mixed alcoholic and non-hydroxylic solvents, such as an alcohol-THF mixture, often providing higher selectivity for aromatic ketoamides. rsc.org This methodology provides a viable pathway to optically active α-hydroxy acids like this compound.

Dendrimer Synthesis using this compound (bis-MPA)

This compound, commonly known as bis-MPA, is a cornerstone monomer in the construction of dendritic polymers due to its AB₂ structure, featuring two hydroxyl groups and one carboxylic acid. rsc.orgresearchgate.net This unique arrangement makes it an ideal building block for creating highly branched, monodisperse dendrimers and related dendritic architectures like hyperbranched polymers and dendronized polymers. rsc.orguoc.gr The resulting aliphatic polyester (B1180765) dendrimers are of significant interest for biomedical applications owing to their biocompatibility and biodegradability. mdpi.commdpi.comacs.org Synthetic strategies for bis-MPA-based dendrimers are well-established and primarily include divergent and convergent approaches, which allow for precise control over the macromolecular architecture. rsc.orgnih.gov

Divergent Synthesis Approaches

The divergent method is a primary strategy for synthesizing bis-MPA dendrimers, constructing the macromolecule from a central core outwards. nih.govrjpdft.com This stepwise process involves iterative reaction sequences, typically esterification to add a new generation of bis-MPA monomers, followed by a deprotection step to reveal new hydroxyl groups for further growth. rsc.org A key advantage of this approach, particularly when using activated anhydride (B1165640) monomers, is the ability to use only a small excess of reagents to achieve quantitative growth, often simplifying purification to solvent extraction or precipitation. researchgate.netacs.org This method has been successfully employed to create dendrimers of up to the sixth generation. acs.org

To facilitate efficient ester bond formation and avoid the drawbacks of some coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), the activation of bis-MPA building blocks as anhydrides is a preferred strategy. rsc.org The high reactivity of the anhydride towards hydroxyl groups enables rapid and high-yielding coupling reactions under mild conditions. acs.orgresearchgate.net This approach involves converting a protected bis-MPA monomer into a cyclic anhydride, which then readily reacts with the hydroxyl groups on the dendrimer's core or periphery. mdpi.com Two commonly used protecting groups for the hydroxyl moieties of bis-MPA in this context are the acetonide and benzylidene groups.

The use of an acetonide-protected bis-MPA anhydride is a versatile and efficient method for the divergent synthesis of aliphatic polyester dendrimers. acs.org The anhydride building block is typically synthesized from acetonide-protected bis-MPA via dehydration, for example, using DCC. acs.orgresearchgate.net This anhydride is highly reactive, allowing for the successful synthesis of dendrons and dendrimers up to the fourth generation in high yields. acs.org

The esterification reactions are characterized by short reaction times, mild conditions, and straightforward workup procedures. acs.orgresearchgate.net A key advantage of the acetonide protecting group is its stability to reaction conditions used for growth while being easily removable under mild acidic conditions, such as with DOWEX 50W-X2 resin in methanol, to expose the hydroxyl groups for the next generation's growth. acs.orgresearchgate.net This methodology is compatible with focal point groups that are sensitive to hydrogenolysis, such as benzyl (B1604629) esters, offering orthogonal protection strategies. acs.orgresearchgate.net

Table 1: Summary of Acetonide-Protected bis-MPA Anhydride Method

| Feature | Description | References |

| Building Block | Anhydride of isopropylidene-2,2-bis(methoxy)propionic acid | acs.org |

| Synthesis | Dehydration of acetonide-protected bis-MPA using DCC | acs.org |

| Growth Approach | Divergent | rsc.orgacs.org |

| Key Advantages | High reactivity, high yields, short reaction times, mild conditions, simple workup | acs.orgresearchgate.net |

| Deprotection | Mild acidic conditions (e.g., Dowex resin in methanol) | acs.org |

| Compatibility | Allows use of hydrogenolysis-sensitive groups (e.g., benzyl esters) | acs.orgresearchgate.net |

The anhydride of benzylidene-protected bis-MPA is another effective building block for the divergent construction of polyester dendrimers. lu.se This approach is noted for its convenience and efficiency, with the anhydride reacting with neopentylic alcohols to afford acylated products in high yields. lu.se The crystalline nature of many of the resulting ester products facilitates purification. lu.se

The growth phase involves the iterative coupling of the benzylidene-protected bis-MPA anhydride to a hydroxyl-terminated core or dendrimer. rsc.org Following the esterification step, the benzylidene protecting group is cleaved to regenerate the terminal hydroxyl groups, making them available for the next growth cycle. This deprotection is typically achieved through hydrogenolysis. rsc.orglu.se This strategy has been used to grow dendrons divergently from various polymeric cores, such as poly(p-hydroxystyrene) and polyethylene (B3416737) glycol (PEG). rsc.org

Table 2: Characteristics of Benzylidene-Protected bis-MPA Anhydride Method

| Feature | Description | References |

| Building Block | Anhydride of benzylidene-protected bis-MPA | lu.se |

| Growth Approach | Divergent | rsc.org |

| Key Advantages | High-yield acylation, crystalline products simplify purification | lu.se |

| Deprotection | Hydrogenolysis (e.g., Pd/C) | rsc.orglu.se |

| Applications | Synthesis of dendrimers and dendronized polymers from various cores | rsc.org |

Step-growth polymerization represents an alternative route to dendritic structures based on bis-MPA, leading to hyperbranched polymers rather than perfectly monodisperse dendrimers. uoc.grrsc.org These methods are often more industrially scalable.

Polycondensation of bis-MPA, often with a polyol comonomer like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP), is used to produce commercial hyperbranched polyesters such as Boltorn™. rsc.orgrsc.org This reaction is typically performed in a molten state under acid catalysis and is considered a "pseudo-one-step" process where sequential monomer addition can provide some control over molecular weight and lower the polydispersity. rsc.orgrsc.org Unlike polyaddition, polycondensation reactions proceed with the elimination of a small molecule, such as water. rsc.org

Step-growth polyaddition leads to hyperbranched polyesters without the elimination of small molecules. rsc.org These polymerization techniques can be applied to AB₂ monomers like bis-MPA to create dendronized polymers, where dendritic side chains are attached to a linear polymer backbone. uoc.gr The degree of branching is a critical parameter for these hyperbranched materials, influencing how closely their properties resemble those of perfect dendrimers. uoc.gr

Anhydride Coupling Methods

Convergent Synthesis Approaches

The convergent synthesis of dendrimers offers an alternative to the divergent method, building the macromolecule from the outside-in. mdpi.comnih.gov In this strategy, dendritic wedges, or dendrons, are synthesized first and then coupled to a multifunctional core in the final step of the process. nih.govrjpdft.com This approach can facilitate the purification process since the coupling reaction involves a small number of reactive sites on the core molecule, and the reactants (the dendrons and the core) are significantly different in size.

The first synthesis of aliphatic polyester dendrimers from bis-MPA utilized a convergent strategy. rsc.org However, a significant drawback of the convergent approach can be poor yields in the final coupling step for higher generation dendrimers, which is attributed to steric hindrance. rsc.org This can also lead to the loss of valuable, pre-synthesized dendron precursors. rsc.org Despite these challenges, convergent methods remain a valuable tool. For instance, combining anhydride-activated benzylidene and acetonide-protected bis-MPA monomers in a convergent/divergent strategy has been used to create heterofunctional dendrimers. rsc.org More advanced convergent techniques, such as those utilizing highly efficient "click" chemistry like the Strain Promoted Alkyne-Azide Cycloaddition (SPAAC), have been developed to prepare high-generation bis-MPA dendrons with complex functionalities. mcmaster.ca

Synthesis of Hyperbranched Polyesters

Hyperbranched polyesters (HBPEs) derived from 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) are synthesized through the polycondensation of this AB₂-type monomer. researchgate.netnih.gov These polymers are known for their globular structure, low viscosity, high solubility, and a large number of terminal functional groups, typically hydroxyls. researchgate.net The synthesis can be performed as a one-step or pseudo-one-step procedure in bulk, often using an acid catalyst. uni-osnabrueck.deacs.org

A common method involves the reaction of bis-MPA with a multifunctional core molecule (a Bₓ-type monomer), such as trimethylolpropane (B17298) (TMP, a B₃ monomer) or pentaerythritol (B129877) (PE, a B₄ monomer). nih.govacs.org The core molecule acts as the central point from which the hyperbranched structure grows. The structure buildup can be monitored by techniques like ¹³C NMR to determine the fractions of terminal, dendritic, and linear repeating units. acs.org

Recent advancements have utilized Brønsted acid ionic liquids (BAILs) as both solvent and catalyst. This method significantly accelerates the polyesterification process; for instance, hyperbranched polyesters with a mass-average molar mass (Mₙ) of approximately 10,000 g/mol can be obtained in under two hours, a substantial reduction from conventional bulk polymerization times. rsc.org

Characterization of these polymers is crucial to understanding their properties. Techniques such as size-exclusion chromatography (SEC), matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, and NMR spectroscopy are used to determine molecular weights, polydispersity, and the degree of branching. nih.govuni-osnabrueck.deacs.org Studies have shown that side reactions, such as intramolecular esterifications, can occur, affecting the final molecular weight distribution. acs.org

Table 1: Comparison of Synthetic Conditions for bis-MPA Hyperbranched Polyesters

| Method | Core Molecule | Catalyst/Solvent | Reaction Time | Resulting Mₙ ( g/mol ) | Reference |

| Bulk Polycondensation | Trimethylolpropane (TMP) | Acid Catalyst | > 2 hours | Variable | acs.org |

| Bulk Polycondensation | Pentaerythritol (PE) | Acid Catalyst | > 2 hours | Variable | nih.gov |

| Ionic Liquid Method | None (Self-condensing) | [BBSIm]HSO₄ | < 2 hours | ~10,000 | rsc.org |

Chemical Modifications for Dendrimer Functionality

Dendrimers are a subclass of hyperbranched polymers characterized by a perfectly branched, monodisperse structure. Those based on bis-MPA are synthesized in a stepwise, generational approach, offering precise control over size and the number of terminal groups. rsc.orgsigmaaldrich.com These terminal groups are readily available for chemical modification, allowing the dendrimer's properties to be tailored for specific applications. sigmaaldrich.comnih.gov

Selective O-alkylation is a modification technique used to alter the hydroxyl terminal groups of bis-MPA dendrimers. While direct O-alkylation is a standard organic transformation, within the context of dendrimer modification, it is often part of a broader strategy to introduce new functionalities. For instance, creating ether linkages can enhance the stability or change the solubility of the dendrimer. This modification is less common than esterification for functionalizing the periphery but can be a crucial step in multi-step synthetic sequences to build complex dendritic architectures.

The surface of hydroxyl-terminated bis-MPA dendrimers can be functionalized with amino acids to introduce primary amine groups and chirality, which is particularly valuable for biomedical applications. nih.govresearchgate.net A common strategy involves the esterification of the dendrimer's peripheral hydroxyl groups with a protected amino acid, such as Boc-protected β-alanine. researchgate.net This reaction creates a new outer layer of amino acids on the dendrimer surface. Subsequent deprotection reveals the terminal amine groups, yielding a polycationic dendrimer that can interact with biological molecules like nucleic acids. nih.govresearchgate.net

Research has demonstrated the synthesis of libraries of polycationic dendrimers by grafting various Boc-protected amino acids onto a fourth-generation bis-MPA dendrimer. researchgate.net These modifications have been shown to create materials with significant buffer capacity, which is advantageous for applications like gene delivery. researchgate.net Furthermore, modifying the dendrimer surface with cysteamine (B1669678) introduces primary amines via stable thioether bonds, which enhances hydrolytic stability compared to traditional ester-linked amino acids like β-alanine. acs.orgnih.gov

Table 2: Properties of Amino Acid-Functionalized bis-MPA Dendrimers

| Dendrimer Generation | Functional Group | Number of Amino Groups | Key Property | Reference |

| G1 - G5 | β-alanine | 6 - 96 | Rapidly degradable, generational cytotoxicity | researchgate.net |

| G2 - G4 | β-alanine | 12 - 48 | siRNA complexation at N/P ratios 1.5-3 | nih.gov |

| G1 - G3 | Cysteamine | 6 - 24 | Enhanced hydrolytic stability at pH 7.4 | acs.orgnih.gov |

| G4 | Various Amino Acids | 48 | High buffer capacity, pDNA/siRNA binding | researchgate.net |

Core and Terminal Group Variations

The terminal groups dictate the dendrimer's interaction with its environment. While hydroxyl-terminated dendrimers are the default product, they can be readily modified. nih.gov For example, end-capping with long-chain alkyl carboxylic acids, like stearic acid, increases thermostability. researchgate.net Functionalization with benzylidene or acetonide groups serves as a protective strategy during synthesis, which can be later removed to reveal hydroxyl groups for further reaction. researchgate.netmdpi.com The introduction of azide (B81097) or alkyne terminal groups via "click" chemistry allows for the efficient attachment of a wide variety of molecules, creating highly functional and complex dendritic structures. nih.gov This modularity allows for the creation of dendrimers with precisely tailored properties, such as adjusting drug loading and release characteristics by switching between hydroxyl and amine-terminated surfaces. nih.gov

Pharmaceutical and Biomedical Research Applications

Role as a Chiral Building Block in Drug Synthesis

The defined three-dimensional arrangement of atoms in (R)-2-Hydroxymethylpropanoic acid, specifically its R-configuration, makes it an invaluable synthon in asymmetric synthesis. researchgate.net Chiral chemical synthesis is fundamental in the development of new drugs, as the biological activity of a molecule is often dependent on its specific stereochemistry. google.com The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group provides versatile reactive sites for chemical modification, allowing it to be incorporated into larger, more complex molecular architectures. researchgate.net

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its role as a chiral building block means it is a starting material or a key component in the multi-step chemical processes that produce active pharmaceutical ingredients (APIs). researchgate.net The use of such enantiomerically pure intermediates is essential for producing single-enantiomer drugs, which can offer improved efficacy and reduced side effects compared to their racemic counterparts.

Synthesis of Bioactive Compounds

A notable application of this compound is in the synthesis of the antihypertensive drug, Captopril. researchgate.net Captopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. The synthesis of enantiomerically pure Captopril can be achieved through a chemoenzymatic process that utilizes this compound as a key intermediate. researchgate.net This process often begins with the regio- and stereoselective oxidation of a prochiral diol, such as 2-methyl-1,3-propanediol (B1210203), using whole-cell biocatalysts like Acetobacter aceti. researchgate.net This biotransformation yields the desired this compound with high enantiomeric purity, which is then converted through subsequent chemical steps into Captopril. researchgate.net

Table 1: Chemoenzymatic Synthesis of Captopril Intermediate

| Step | Description | Reactant | Biocatalyst/Reagent | Product | Purity |

|---|---|---|---|---|---|

| 1 | Biocatalyzed Oxidation | 2-methyl-1,3-propanediol | Acetobacter aceti | This compound | 97% enantiomeric excess |

Design of Enzyme Inhibitors

While this compound is a building block for Captopril, an established ACE inhibitor, detailed research findings specifically outlining its role as a foundational scaffold in the design of novel enzyme inhibitors are not widely available in the public literature. The principles of drug design often involve using small, chiral molecules as starting points or fragments for computational and synthetic exploration against enzyme targets.

Peptide Synthesis

The incorporation of non-standard amino acids and chiral fragments is a key strategy in modern peptide-based drug design. While analogous compounds find use in peptide synthesis, specific research detailing the application of this compound in this context is not readily found in available literature.

Anticancer Research and Therapeutic Potential

The search for novel, effective, and less toxic therapeutic options for various malignancies is a significant area of pharmaceutical research. While related compounds like propionic acid and complex natural products have been investigated for anticancer effects, specific studies focusing on the direct therapeutic potential of this compound are limited.

Induction of Programmed Cell Death (Apoptosis)

Programmed cell death, or apoptosis, is a critical cellular process and a major target for anticancer therapies. Many therapeutic agents function by triggering apoptosis in cancer cells. However, based on available scientific literature, there is a lack of specific research findings demonstrating that this compound itself induces apoptosis in cancer cells.

Effects on Breast Cancer Cell Lines (e.g., MDA-MB-231 Xenografts)

Research into the derivatives of this compound has shown potential for treating aggressive forms of breast cancer. In studies involving nude mice with MDA-MB-231 xenografts, a model for triple-negative breast cancer, treatment with derivatives of this compound led to a notable reduction in tumor size when compared to untreated control groups. The MDA-MB-231 cell line is an invasive ductal carcinoma line known for its rapid growth and metastatic potential, making it a standard for in vivo cancer studies. amegroups.org The efficacy of these derivatives in such a model highlights their potential as therapeutic agents.

Furthermore, dendrimers based on 2,2-bis(hydroxymethyl)propanoic acid have been used as carriers for anticancer drugs like doxorubicin (B1662922). These drug-polymer conjugates have been tested on breast cancer cell lines, including MDA-MB-231, demonstrating that the active drug can be released from the carrier under physiological conditions. dovepress.com

Effects on Colon Cancer Cell Lines (e.g., HCT-116)

The therapeutic potential of this compound derivatives extends to colorectal cancer. Studies utilizing the HCT-116 colon cancer cell line have demonstrated that these derivatives can significantly inhibit tumor growth in vivo. The HCT-116 cell line is a well-established model in colorectal cancer research. nih.govpensoft.netwaocp.org The demonstrated anti-tumor activity in these models provides a strong basis for the application of these compounds in developing therapies for colorectal cancer. Research has also shown that the growth of HCT116 cells can be inhibited by compounds that induce the degradation of key cellular proteins or trigger apoptosis. nih.govircmj.com

Role of Derivatives in Tumor Growth Inhibition

Derivatives of this compound are central to its anticancer activity. Research has shown that compounds derived from this acid exhibit significant, dose-dependent inhibitory activity against both MDA-MB-231 breast cancer and HCT-116 colon cancer cell lines. In animal models, treatment with these derivatives resulted in observable reductions in tumor volume. The mechanism is believed to involve the disruption of signaling pathways crucial for cell growth and the induction of programmed cell death (apoptosis) in cancer cells. The versatility of the bis-MPA structure allows for the creation of various derivatives, such as those used in the synthesis of rapamycin (B549165) analogs, further expanding their potential role in inhibiting tumor growth. google.com

Table 1: In Vivo Efficacy of this compound Derivatives

| Cancer Model | Cell Line | Observation | Source |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 Xenografts | Significant reduction in tumor size compared to untreated controls. |

Formulation Development for Enhanced Bioavailability

The successful clinical application of any therapeutic agent hinges on its ability to be effectively absorbed and utilized by the body. Pharmacokinetic studies on this compound have revealed promising characteristics. In rat models, the compound showed rapid absorption and good bioavailability following oral administration, with maximum plasma concentrations reached within 20 minutes. Its stability in plasma was also noted as being superior to some other anticancer agents. Despite these favorable intrinsic properties, a key area of ongoing research is the development of optimal formulations to further enhance its bioavailability and therapeutic efficacy. nih.gov

Dendrimer-Based Drug Delivery Systems

The unique, highly branched, and well-defined three-dimensional structure of dendrimers makes them exceptional candidates for advanced drug delivery systems. rjpdft.comresearchgate.net this compound (bis-MPA) is a critical monomer used in the synthesis of polyester (B1180765) dendrimers, which are valued for their biocompatibility and biodegradability. mdpi.comrsc.orgresearchgate.net

Polymeric Drug Carriers

Dendritic polymers constructed from bis-MPA serve as versatile and effective polymeric drug carriers. nih.govnih.gov These polyester dendrimers are water-soluble, non-toxic, and generally non-immunogenic, making them suitable for in vivo applications. rsc.orgnih.gov Their architecture provides a scaffold with a high number of surface functional groups, allowing for the attachment of various molecules, including drugs and targeting ligands. nih.govresearchgate.net This multivalency and structural flexibility are key advantages over traditional linear polymers. rjpdft.comnih.gov Systems based on bis-MPA have been successfully developed as carriers for potent anticancer drugs, aiming to improve drug targeting and therapeutic outcomes. nih.govgoogle.com

Encapsulation and Conjugation Strategies

Two primary strategies are employed to load therapeutic agents onto dendrimer systems: encapsulation and covalent conjugation. researchgate.netscielo.br

Encapsulation: The internal cavities within the dendritic structure of bis-MPA-based polymers can physically entrap guest molecules, such as hydrophobic drugs. researchgate.netscielo.br This protects the drug from degradation and can facilitate its transport through the aqueous environment of the body. For instance, a hydroxyl-terminated dendrimer was shown to be capable of encapsulating and enabling the controlled release of doxorubicin. researchgate.net

Conjugation: Drugs can be covalently attached to the numerous functional groups on the dendrimer's surface. researchgate.netscielo.br This approach allows for the creation of a macromolecular prodrug. A common example involves conjugating the anticancer drug doxorubicin to a bis-MPA polyester dendrimer via a pH-sensitive hydrazone linkage. nih.govnih.govscielo.br This smart-release mechanism is designed to keep the drug attached to the polymer carrier in the bloodstream (at neutral pH) and release it preferentially in the more acidic environment of tumor tissues or within cancer cells. nih.govnih.govauctoresonline.org

Table 2: Drug Delivery Strategies with bis-MPA Dendrimers

| Strategy | Description | Example Drug | Linkage Type | Source |

|---|---|---|---|---|

| Encapsulation | Drug is physically trapped within the dendrimer's internal voids. | Doxorubicin | Non-covalent | researchgate.netresearchgate.net |

| Conjugation | Drug is covalently bonded to the dendrimer's surface functional groups. | Doxorubicin | pH-sensitive hydrazone | rjpdft.comnih.govnih.gov |

Harnessing Dendrimer Architectures Based on this compound for Advanced Biomedical Applications

Dendrimers, synthetic macromolecules with highly branched, well-defined structures, are at the forefront of biomedical research. Among the various building blocks used for dendrimer synthesis, 2,2-bis(hydroxymethyl)propanoic acid (bis-HMPA) stands out for creating biodegradable polyester-based scaffolds. nih.govresearchgate.net These dendrimers offer a compelling alternative to other polymers like poly(amidoamine) (PAMAM) dendrimers, primarily due to their anticipated in vivo degradability. nih.govmdpi.com This article explores the multifaceted applications of dendrimers, with a focus on those derived from or functionally similar to this compound, in pharmaceutical and biomedical research, particularly in drug delivery and gene therapy.

Dendrimers derived from bis-HMPA have significant potential as delivery systems for potent drugs, including anticancer agents like doxorubicin and cisplatin (B142131). sigmaaldrich.com Their unique architecture, characterized by a central core, branching units, and a high density of surface functional groups, allows for the encapsulation and delivery of therapeutic molecules. nih.govresearchgate.net

Controlled Release Mechanisms

A key advantage of using dendrimers in drug delivery is the ability to control the release of the therapeutic payload. This can be achieved through various strategies that leverage the physiological differences between healthy and diseased tissues.

The acidic microenvironment of tumors and within cellular compartments like endosomes and lysosomes can be exploited for targeted drug release. bohrium.comacs.org This is accomplished by conjugating drugs to the dendrimer surface via pH-sensitive linkers, such as hydrazone or cis-aconityl bonds. rsc.orgauctoresonline.org These linkages are stable at the physiological pH of blood (around 7.4) but are cleaved in more acidic conditions, releasing the drug specifically at the target site. acs.orgrsc.org For instance, doxorubicin has been conjugated to dendrimers through a hydrazone linkage, demonstrating more efficient drug action compared to a stable amide linkage. rsc.org This pH-triggered release mechanism enhances the therapeutic efficacy while minimizing systemic toxicity. bohrium.com

Table 1: Common pH-Sensitive Linkers in Dendrimer-Based Drug Delivery

| Linker Type | Cleavage Condition | Common Application |

| Hydrazone | Acidic pH | Conjugation of doxorubicin |

| cis-Aconityl | Acidic pH | Conjugation of doxorubicin |

This table summarizes common pH-sensitive linkers used in dendrimer drug delivery systems.

Dendrimers can encapsulate drug molecules non-covalently within their interior voids. nih.govmcgill.ca This is particularly useful for improving the solubility and bioavailability of hydrophobic drugs. mcgill.camdpi.com The encapsulation is driven by a combination of hydrophobic interactions and hydrogen bonding with the internal tertiary amines of the dendrimer. acs.org The release of the encapsulated drug can be influenced by factors such as pH and the ionic strength of the surrounding medium. acs.org For example, a decrease in pH can lead to the protonation of internal tertiary amines, which can trigger the release of a sequestered drug like pyrene. acs.org

Targeted Delivery and Reduced Toxicity

A major goal in drug delivery is to selectively target diseased cells, thereby increasing efficacy and reducing side effects. bohrium.comtandfonline.com Dendrimers can be engineered for targeted delivery by attaching specific ligands to their surface that recognize and bind to receptors overexpressed on cancer cells. bohrium.com This active targeting approach, combined with the passive targeting achieved through the enhanced permeability and retention (EPR) effect, leads to higher drug accumulation in tumor tissues. acs.orgtandfonline.com

Surface modification of dendrimers, for instance with polyethylene (B3416737) glycol (PEG), is a common strategy to reduce the inherent toxicity of some dendrimer types, particularly those with cationic surfaces. mdpi.comnih.gov PEGylation masks the positive charges, preventing unfavorable interactions with cell membranes and reducing cytotoxicity. nih.govmdpi.com This surface engineering not only improves the safety profile but can also prolong the circulation time of the dendrimer in the bloodstream. tandfonline.com

Gene Delivery Applications

Dendrimers have emerged as promising non-viral vectors for gene therapy, which involves introducing genetic material into cells to treat diseases. nih.govmaastrichtuniversity.nl Their ability to compact and protect nucleic acids, coupled with their efficient cellular uptake, makes them an attractive alternative to viral vectors, which can have safety concerns. nih.gov

Cationic dendrimers are particularly well-suited for gene delivery due to their positively charged surfaces. rsc.orgacs.org These positive charges allow for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). mdpi.comunibo.it This interaction leads to the formation of stable, nanosized complexes called "dendriplexes," which protect the genetic material from degradation by enzymes in the body. mdpi.comnih.gov

The formation of dendriplexes is a critical step in gene delivery. rsc.org The multivalent nature of dendrimers allows for multiple points of contact with the nucleic acid, resulting in a highly compacted structure. unibo.it The efficiency of this complexation can depend on the generation of the dendrimer, with higher generations often showing a greater ability to bind and condense nucleic acids. nih.govnih.gov However, the interaction is not solely dependent on charge; the flexibility of the dendrimer also plays a role in accommodating the nucleic acid structure. acs.org While dendrimers can effectively bind both pDNA and siRNA, the less flexible nature of siRNA can make its complexation less efficient compared to pDNA. nih.gov

Table 2: Comparison of Dendrimer Interactions with pDNA and siRNA

| Nucleic Acid | Key Interaction Features |

| Plasmid DNA (pDNA) | Strong electrostatic binding leading to compact dendriplexes. |

| Small Interfering RNA (siRNA) | Interaction is also electrostatic but can be less efficient due to siRNA's relative inflexibility. |

This table highlights the key differences in how dendrimers interact with pDNA and siRNA.

After a dendriplex enters a cell via endocytosis, it becomes trapped within a membrane-bound vesicle called an endosome. mdpi.com For the genetic material to reach its site of action in the cytoplasm or nucleus, it must escape the endosome before it fuses with a lysosome, where the genetic material would be degraded. mdpi.comtandfonline.com Many cationic dendrimers, such as those based on PAMAM, facilitate this escape through a mechanism known as the "proton sponge effect". nih.govtaylorandfrancis.com

The tertiary amines within the dendrimer's core can become protonated in the acidic environment of the endosome. taylorandfrancis.comresearchgate.net This influx of protons is followed by an influx of chloride ions and water to maintain charge and osmotic balance, causing the endosome to swell and eventually rupture, releasing the dendriplex into the cytoplasm. tandfonline.comresearchgate.net This elegant escape mechanism is a key factor contributing to the high transfection efficiency of these dendrimers. nih.govtandfonline.com

Delivery of Specific Anticancer Drugs (e.g., Cisplatin, Doxorubicin, Paclitaxel)

Dendrimers and other polymers derived from bis-MPA have emerged as potent delivery systems for highly toxic but effective anticancer drugs. atamanchemicals.comsigmaaldrich.com These polymeric nanocarriers can enhance drug solubility, prolong circulation time, and potentially target tumor tissues, thereby increasing therapeutic efficacy while minimizing systemic side effects.

Research has focused on leveraging these platforms for the delivery of several key chemotherapeutic agents:

Cisplatin and Doxorubicin: Dendrimers based on bis-MPA are highlighted for their potential as delivery vehicles for both cisplatin and doxorubicin. atamanchemicals.comsigmaaldrich.com The architecture of these dendrimers allows for the encapsulation or conjugation of drug molecules.

Doxorubicin Encapsulation: A specific study demonstrated the synthesis of a functional polyester polymer from bis-MPA capable of forming stable nanoparticles. researchgate.net These nanoparticles successfully encapsulated the anticancer drug doxorubicin with a high efficiency of 71%. researchgate.net

Paclitaxel Delivery: Bis-MPA based polymeric structures have also been investigated as potential vehicles for the delivery of paclitaxel, another widely used anticancer drug. fu-berlin.deup.pt

Table 1: Research Findings on Anticancer Drug Delivery

| Anticancer Drug | Delivery System | Key Finding | Source |

|---|---|---|---|

| Cisplatin | bis-MPA based dendrimers | Identified as a potent delivery system for cisplatin. | atamanchemicals.com, sigmaaldrich.com |

| Doxorubicin | bis-MPA based dendrimers | Considered a potent application for doxorubicin delivery. | atamanchemicals.com, sigmaaldrich.com |

| Doxorubicin | Functional polyester nanoparticles | Achieved a high drug encapsulation efficiency of 71%. | researchgate.net |

| Paclitaxel | bis-MPA based polymers | Investigated as a delivery vehicle for paclitaxel. | fu-berlin.de, up.pt |

Applications in Boron Neutron Capture Therapy and Photodynamic Therapy

The versatility of bis-MPA extends to advanced, targeted cancer therapies like Boron Neutron Capture Therapy (BNCT) and Photodynamic Therapy (PDT).

Boron Neutron Capture Therapy (BNCT): BNCT is a non-invasive therapy that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) atoms in tumor cells, which are then irradiated with neutrons. mdpi.com Dendrimers constructed from a bis-MPA scaffold have been developed as potential delivery agents for BNCT. atamanchemicals.comsigmaaldrich.commcmaster.caresearchgate.netmcmaster.ca These dendritic structures can be functionalized to carry a high payload of boron clusters to the target cancer cells. researchgate.net

Photodynamic Therapy (PDT): PDT involves a photosensitizer drug that, upon activation by light of a specific wavelength, generates reactive oxygen species to kill cancer cells. Dendrimers based on bis-MPA have been explored as agents for PDT. atamanchemicals.comsigmaaldrich.com Specifically, porphyrin-cored dendrimers have been synthesized using bis-MPA derivatives. acs.org Porphyrins and their derivatives are well-known photosensitizers, and incorporating them into a dendritic structure can improve their solubility and delivery characteristics for PDT applications. acs.org

Materials Science for Biomedical Applications

In the field of materials science, this compound is a foundational monomer for creating a wide range of polymers with tailored properties for biomedical use.

Specialty Polymers

The compound's structure, featuring two hydroxyl groups and one carboxyl group, makes it an ideal AB2-type monomer. researchgate.net This structure is exploited in the synthesis of highly branched specialty polymers, such as dendrimers and hyperbranched polyesters. atamanchemicals.comsigmaaldrich.comresearchgate.net These polymers are characterized by a high density of functional groups, low viscosity, and high solubility, making them suitable for advanced applications. The synthesis of these complex dendritic architectures is made possible through strategies utilizing bis-MPA building blocks. researchgate.net

Polyurethane Dispersions and Nanocomposites

This compound, often referred to as Dimethylolpropionic Acid (DMPA) in this context, is a crucial component in the production of environmentally friendly waterborne polyurethane dispersions (PUDs). atamanchemicals.comresearchgate.net The carboxylic acid group in the DMPA molecule is incorporated into the polyurethane backbone and then neutralized to form carboxylate anions. researchgate.net This process imparts hydrophilicity to the polymer, allowing it to be stably dispersed in water without the need for volatile organic solvents. atamanchemicals.comresearchgate.net Furthermore, DMPA has been used in the synthesis of polyurethane nanocomposites, where it can act as a bifunctional monomer to chemically link nanoparticles to the polymer matrix. sigmaaldrich.comresearchgate.net

Biodegradable Polymers and Biocompatibility

A significant advantage of polymers derived from bis-MPA is their biodegradability and biocompatibility, which are essential for medical applications. mdpi.commdpi.com Polyester-based materials, in particular, are recognized for these properties. researchgate.netnih.gov Dendrimers derived from bis-MPA are noted for having a polyester-based scaffold that is degradable in vivo, which is a key advantage over non-degradable polymer systems like polyamidoamine (PAMAM) dendrimers. mdpi.com This biodegradability ensures that the material can be broken down into non-toxic, absorbable, or excretable products after fulfilling its function, minimizing long-term toxicity. nih.gov

Functionalized Polycarbonates for Therapeutic Delivery and Tissue Engineering

Polycarbonates derived from bis-MPA have become a major platform for biomedical innovation due to their excellent biocompatibility, high potential for drug loading, and ease of synthesis. nih.govsci-hub.se These aliphatic polycarbonates are particularly well-suited for therapeutic delivery and tissue engineering applications. psu.edu

Significant progress has been made in designing cyclic carbonate monomers from bis-MPA. nih.govsci-hub.se These monomers can undergo ring-opening polymerization (ROP) to create polycarbonates with precisely controlled structures. sci-hub.sepsu.edu A key strategy involves creating monomers with pendant functional groups that can be modified after polymerization. This allows for the attachment of various molecules, including drugs or targeting ligands, to create highly functionalized materials for targeted therapeutic delivery or to promote specific cellular interactions in tissue engineering scaffolds. nih.govpsu.edu

Table 2: Material Science Applications of bis-MPA Derivatives

| Application Area | Polymer Type | Key Feature/Advantage | Source |

|---|---|---|---|

| Specialty Polymers | Dendrimers, Hyperbranched Polyesters | AB2 monomer structure allows for highly branched, functional architectures. | atamanchemicals.com, researchgate.net |

| Aqueous Dispersions | Polyurethanes (PUDs) | Introduces hydrophilic carboxyl groups for stable water dispersion. | researchgate.net, atamanchemicals.com |

| Biomedical Implants/Delivery | Polyesters, Polycarbonates | Offers excellent biodegradability and biocompatibility. | mdpi.com, researchgate.net, sci-hub.se |

| Therapeutic Delivery & Tissue Engineering | Functionalized Polycarbonates | Platform for creating precisely structured and functional materials via ROP. | nih.gov, psu.edu |

Biochemical Pathways and Biological Interactions

Involvement in Metabolic Pathways

(R)-2-Hydroxymethylpropanoic acid, also known as (R)-3-hydroxyisobutyric acid, is a chiral molecule that serves as an intermediate in the catabolic pathways of the essential amino acid L-valine and the pyrimidine (B1678525) base thymine (B56734). ambeed.com

L-valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, muscle growth, and tissue repair. nih.govnih.gov Its breakdown, or catabolism, occurs through a series of enzymatic reactions. (R)-3-hydroxyisobutyric acid emerges as a key intermediate in this process. ambeed.comwikipedia.org The metabolic pathway, often referred to as the Ehrlich pathway in yeasts and other microbes, involves the transamination of L-valine to its corresponding α-keto acid, followed by decarboxylation and subsequent reduction or oxidation steps. researchgate.net

A simplified overview of the relevant metabolic steps is as follows:

L-Valine is converted to α-ketoisovalerate .

α-Ketoisovalerate is then metabolized to isobutyryl-CoA .

Isobutyryl-CoA is converted to methacrylyl-CoA .

Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA .

3-Hydroxyisobutyryl-CoA is hydrolyzed to (R)-3-hydroxyisobutyric acid .

Finally, (R)-3-hydroxyisobutyric acid is oxidized to methylmalonate semialdehyde .

The accumulation of intermediates from this pathway, including 2-hydroxy-3-methylbutyric acid, can be indicative of various metabolic disorders. hmdb.ca

Thymine, a fundamental component of DNA, also undergoes a catabolic process that converges with the valine degradation pathway. The breakdown of thymine leads to the formation of (S)-methylmalonic acid semialdehyde, which can be further metabolized. hmdb.canih.gov (R)-3-hydroxyisobutyric acid is an intermediate in this degradative pathway as well. ambeed.com Studies involving isotopically labeled thymine have helped to elucidate these metabolic connections. nih.gov

Association with Inherited Metabolic Diseases

The proper functioning of the L-valine and thymine metabolic pathways is critical for cellular health. Deficiencies in the enzymes responsible for these reactions can lead to the accumulation of toxic metabolites, resulting in inherited metabolic disorders. This compound is a key biomarker in the diagnosis of two such rare conditions. ambeed.com

3-Hydroxyisobutyric aciduria is a rare autosomal recessive inborn error of metabolism characterized by the elevated excretion of 3-hydroxyisobutyric acid in the urine. wikipedia.orgnih.gov While initially thought to be caused by a deficiency in 3-hydroxyisobutyrate (B1249102) dehydrogenase, it is now understood to be a heterogeneous condition with various underlying causes, including defects in methylmalonate semialdehyde dehydrogenase. wikipedia.org The clinical presentation of this disorder can vary significantly, from mild episodes to severe metabolic ketoacidosis, developmental delay, and dysmorphic features. wikipedia.org In affected individuals, the urinary levels of 3-hydroxyisobutyric acid can range from 60 to 390 mmol/mol of creatinine. wikipedia.orgnih.gov

Methylmalonic semialdehyde dehydrogenase (MMSDH) deficiency is another rare autosomal recessive disorder that disrupts the metabolism of valine and thymine. mazums.ac.irnih.gov This condition is caused by mutations in the ALDH6A1 gene, which encodes the MMSDH enzyme. wikipedia.orgmazums.ac.ir The deficiency of this enzyme leads to the accumulation and excretion of several metabolites, including 3-hydroxyisobutyric acid, 3-aminoisobutyric acid, and methylmalonic acid. mazums.ac.iruniprot.org

Patients with MMSDH deficiency can present with a wide spectrum of clinical features, from being asymptomatic to exhibiting global developmental delay and neurological problems. nih.gov Laboratory findings typically show elevated levels of 3-hydroxyisobutyric acid in the urine. mazums.ac.irnih.gov Intravenous loading tests with labeled valine and thymine can be used to confirm the diagnosis by demonstrating the specific metabolic block. nih.gov

Table 1: Key Metabolic Disorders Associated with this compound

| Disease | Deficient Enzyme/Process | Key Biomarkers |

| 3-Hydroxyisobutyric Aciduria | Heterogeneous, can include MMSDH deficiency | Elevated urinary 3-hydroxyisobutyric acid |

| Methylmalonic Semialdehyde Dehydrogenase Deficiency | Methylmalonic semialdehyde dehydrogenase (MMSDH) | Elevated urinary 3-hydroxyisobutyric acid, 3-aminoisobutyric acid, and methylmalonic acid |

Enzymatic Interactions

The metabolism of this compound is intrinsically linked to the function of specific enzymes. The primary enzyme responsible for its further catabolism is methylmalonic semialdehyde dehydrogenase (MMSDH) . This enzyme catalyzes the oxidation of methylmalonate semialdehyde, the product derived from (R)-3-hydroxyisobutyric acid, to propionyl-CoA, which can then enter the citric acid cycle.

Disruptions in the interaction between (R)-3-hydroxyisobutyric acid's metabolic precursors and their respective enzymes, or in the function of MMSDH itself, are central to the pathophysiology of the aforementioned inherited metabolic diseases. The study of these enzymatic interactions is crucial for understanding the molecular basis of these disorders. Furthermore, the broader field of enzymatic regulation of protein-protein interactions, often involving post-translational modifications like phosphorylation, provides a framework for understanding how cellular processes are controlled and how their dysregulation can lead to disease. nih.gov

Substrate or Inhibitor Modulation of Enzyme Activity

This compound, more commonly known in scientific literature as (R)-β-hydroxybutyrate or D-β-hydroxybutyrate (D-BHB), functions as a crucial signaling molecule and energy substrate, modulating the activity of various enzymes. wikipedia.orgcabidigitallibrary.org Its roles span from being a direct substrate in metabolic pathways to acting as an inhibitor of epigenetic regulatory enzymes.

As a substrate , D-β-hydroxybutyrate is a key player in energy metabolism, particularly during periods of low glucose availability like fasting or prolonged exercise. wikipedia.orgnih.gov It is catalyzed by the enzyme β-hydroxybutyrate dehydrogenase (BDH1) , which converts it to acetoacetate (B1235776). nih.govnih.gov This reaction is a critical step that allows tissues like the brain, heart, and skeletal muscle to use ketone bodies for energy. wikipedia.orgnih.gov The acetoacetate produced is then converted to two molecules of acetyl-CoA, which enter the citric acid cycle for ATP generation. nih.govnih.gov The enzyme BDH1 is specific to the (R) or D-enantiomer, which is the form produced during endogenous ketogenesis. nih.gov

Conversely, D-β-hydroxybutyrate acts as an inhibitor for a class of enzymes known as histone deacetylases (HDACs) , specifically class I HDACs such as HDAC1, HDAC2, and HDAC3. nih.govnih.govnih.gov Unlike its role as a substrate in the millimolar range, its inhibitory effect on HDACs is also significant at these physiological concentrations that occur during ketosis. youtube.com By inhibiting HDACs, D-β-hydroxybutyrate prevents the removal of acetyl groups from histone proteins, leading to a more open chromatin structure and influencing gene expression. nih.govyoutube.com This inhibitory action links cellular energy status directly to the regulation of the genome.

| Enzyme | Role of this compound | Metabolic or Cellular Process |

| β-hydroxybutyrate dehydrogenase (BDH1) | Substrate | Ketone Body Metabolism, Energy Production. nih.govnih.gov |

| Histone Deacetylase 1 (HDAC1) | Inhibitor | Epigenetic Regulation, Gene Expression. nih.gov |

| Histone Deacetylase 2 (HDAC2) | Inhibitor | Epigenetic Regulation, Gene Expression. wikipedia.orgnih.gov |

| Histone Deacetylase 3 (HDAC3) | Inhibitor | Epigenetic Regulation, Gene Expression. wikipedia.orgnih.gov |

Interaction with Enzymes and Receptors in Metabolic Processes

Beyond its direct enzymatic interactions, this compound engages with cell surface receptors and influences signaling pathways that regulate metabolism. cabidigitallibrary.orgnih.gov It is recognized as a myokine, a substance secreted by muscle cells during exercise, which mediates communication between tissues. nih.gov

The compound's role as an HDAC inhibitor also leads to interactions with metabolic signaling pathways. By inhibiting HDACs, D-β-hydroxybutyrate can increase the expression of key transcriptional factors like Forkhead box O3 (FOXO3a) . nih.govnih.gov FOXO3a is a critical regulator of genes involved in stress resistance and metabolism. youtube.com This upregulation is a direct consequence of histone hyperacetylation at the Foxo3 promoter. nih.gov This pathway demonstrates how an energy metabolite can directly alter a cell's genetic programming to adapt to metabolic stress.

Furthermore, studies have shown that D-β-hydroxybutyrate can affect ion channel activity. It has been observed to inhibit glycolysis and subsequently increase the sensitivity of ATP-sensitive potassium (KATP) channels . researchgate.net This interaction can lead to neuronal hyperpolarization, suggesting a mechanism by which ketone bodies can modulate neuronal activity and excitability. researchgate.net

| Interacting Protein/Receptor | Nature of Interaction | Metabolic Outcome |

| Hydroxycarboxylic Acid Receptor 2 (HCAR2) | Ligand/Agonist | Modulation of lipolysis and metabolic rate. nih.govnih.gov |

| Free Fatty Acid Receptor 3 (FFAR3) | Ligand/Agonist | Regulation of metabolism. nih.gov |

| Forkhead box O3 (FOXO3a) | Upregulation via HDAC inhibition | Increased expression of stress-resistance genes. nih.govnih.gov |

| ATP-sensitive potassium (KATP) channels | Sensitization | Modulation of neuronal excitability. researchgate.net |

Antioxidant Properties and Oxidative Stress Reduction

This compound exhibits significant antioxidant properties and contributes to the reduction of oxidative stress through multiple mechanisms. nih.gov It acts not only as a more efficient fuel source but also as a signaling molecule that enhances the cell's endogenous antioxidant defense systems. nih.govyoutube.com

One primary mechanism is through its inhibition of HDACs. This action upregulates the expression of antioxidant genes. nih.govnih.gov For instance, the induction of the transcription factor FOXO3a leads to increased production of key antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase . nih.gov These enzymes are crucial for detoxifying reactive oxygen species (ROS), with MnSOD neutralizing superoxide radicals in the mitochondria and catalase breaking down hydrogen peroxide. nih.gov In cardiomyocytes, D-β-hydroxybutyrate has also been shown to upregulate Thioredoxin 1 (Trx1) , a major antioxidant protein that reduces oxidized proteins and scavenges hydrogen peroxide. nih.gov

Another way D-β-hydroxybutyrate reduces oxidative stress is by improving mitochondrial function. researchgate.net As a metabolic substrate, it has a higher heat of combustion than glucose and produces more energy per unit of oxygen consumed. nih.gov This increased metabolic efficiency can lead to a reduction in the generation of ROS from the mitochondrial electron transport chain. researchgate.netimrpress.com Studies in murine myotubes and rat skeletal muscle have demonstrated that providing D-β-hydroxybutyrate as a fuel source leads to reduced hydrogen peroxide (H2O2) emission from mitochondria. researchgate.net By both decreasing the production of ROS and enhancing their removal, D-β-hydroxybutyrate helps protect cells from oxidative damage. nih.govyoutube.com

| Antioxidant Mechanism | Key Proteins Involved | Effect on Oxidative Stress |

| Upregulation of Antioxidant Genes | FOXO3a, MnSOD, Catalase | Enhanced detoxification of reactive oxygen species. nih.gov |

| Upregulation of Antioxidant Proteins | Thioredoxin 1 (Trx1) | Increased resistance to H2O2-induced cell death. nih.gov |

| Improved Mitochondrial Efficiency | Electron Transport Chain | Reduced production of mitochondrial ROS (e.g., H2O2). researchgate.netimrpress.com |

| Inhibition of Pro-oxidant Enzymes | NADPH Oxidase (NOX2, NOX4) | Decreased expression and production of ROS. nih.gov |

Advanced Analytical and Computational Research

Spectroscopic Characterization Techniques

The structural elucidation and characterization of (R)-2-Hydroxymethylpropanoic acid and its derivatives are heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

In ¹H NMR spectroscopy, the methyl group protons typically appear as a singlet, while the protons of the hydroxymethyl groups and the chiral center can exhibit more complex splitting patterns. The chemical shifts of the hydroxyl protons are often broad and can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR spectroscopy is instrumental in identifying the carbon skeleton. Key signals include the carboxylic acid carbon, the quaternary carbon at the chiral center, the hydroxymethyl carbons, and the methyl carbon. acs.org The precise chemical shifts can be influenced by the solvent and the presence of other functional groups in derivative compounds. acs.org Two-dimensional NMR techniques, such as COSY and HSQC, are also employed to resolve overlapping signals and establish connectivity between protons and carbons, which is particularly useful in the analysis of more complex structures derived from this compound, like dendrimers.

| Nucleus | Typical Chemical Shift (ppm) | Assignment |

| ¹H | 1.2-1.5 | Methyl group (-CH₃) |

| ¹H | 2.5-5.0 | Hydroxyl protons (-OH) |

| ¹³C | 170-180 | Carboxylic acid carbon (-COOH) |

| ¹³C | 40-60 | Chiral center carbon |

Note: Chemical shifts can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. pg.edu.pl The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak, typically in the range of 1700-1720 cm⁻¹. nih.gov The presence of the hydroxyl groups is confirmed by a broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretch. researcher.lifeitu.edu.tr Other characteristic peaks include C-H stretching and bending vibrations. pg.edu.pl The position and shape of the C=O stretching band can be influenced by hydrogen bonding interactions within the crystal structure. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (Carboxylic Acid) | 2500-3300 pg.edu.pl | -COOH |

| C=O Stretch | 1700-1720 nih.gov | -COOH |

| O-H Stretch (Hydroxyl) | 3200-3600 researcher.lifeitu.edu.tr | -OH |

| C-H Stretch | 2850-3000 | -CH₃, -CH₂ |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing the carbon backbone and non-polar bonds. Detailed Raman studies on this compound are less common in the literature compared to its achiral counterpart, 2,2-bis(hydroxymethyl)propionic acid. However, general principles of Raman spectroscopy of carboxylic acids apply.

Key Raman bands would be expected for the C-C stretching modes of the propanoic acid backbone and the C-O stretching of the hydroxyl groups. The C=O stretching vibration of the carboxyl group also gives a characteristic Raman signal. ias.ac.in Studies on similar molecules, like fatty acids, demonstrate that Raman spectroscopy can provide information on chain length and structure through the analysis of CH₂ and CH₃ vibrational modes. nih.gov For instance, the relative intensities of peaks around 2850 cm⁻¹ (CH₂ stretch) and 2935 cm⁻¹ (CH₃ stretch) can be indicative of the alkyl chain structure. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

| C=O Stretch | ~1670 ias.ac.in | Carboxyl |

| C-C Stretch | 800-1200 | Carbon Backbone |

| CH₂/CH₃ Bending | 1300-1500 | Alkyl Groups |

| CH₂ Stretch | ~2850 nih.gov | Methylene Groups |

| CH₃ Stretch | ~2935 nih.gov | Methyl Group |

UV-Vis Absorption and Fluorescence Emission Studies

This compound itself does not possess significant chromophores that absorb in the ultraviolet-visible (UV-Vis) region, and it is not inherently fluorescent. However, it is a crucial building block in the synthesis of larger, functional molecules that do exhibit these properties.

For instance, when incorporated into dendrimers or conjugated with fluorescent dyes, the resulting materials can have distinct UV-Vis absorption and fluorescence emission spectra. acs.org The photophysical properties of such materials, including their quantum yields and Stokes shifts, are then studied to assess their potential in applications like bioimaging. acs.orgolemiss.edu The local environment, such as solvent viscosity, can significantly influence the fluorescence intensity of these larger constructs. acs.org

Mass Spectrometry for Molecular Weight and Purity (e.g., MALDI-TOF)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and assessing the purity of this compound and its derivatives. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly valuable for the analysis of larger molecules, such as the hyperbranched polyesters and dendrimers synthesized from this monomer. nih.gov

MALDI-TOF MS can provide accurate molecular weight data for polymers, often with better resolution for individual oligomers at lower mass ranges. acs.org This technique has been used to confirm the structures of dendrimers and to analyze the end-groups of polymers. nih.govacs.org For hyperbranched polyesters based on 2,2-bis(hydroxymethyl)propanoic acid, MALDI-TOF MS, in conjunction with other techniques, has been used to determine absolute average molar masses and polydispersity indices. acs.orgresearchgate.net

Chromatography Techniques

Chromatographic methods are indispensable for the purification and analysis of this compound and for determining its enantiomeric purity.

Chiral chromatography, utilizing chiral stationary phases, is a key technique for separating the (R) and (S) enantiomers and for assessing the enantiomeric excess (ee) of a sample. This is critical as the biological activity of chiral molecules is often enantiomer-dependent.

Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is widely used to determine the molecular weight distribution of polymers derived from this compound. nih.gov SEC separates molecules based on their hydrodynamic volume, providing information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of polymeric materials. acs.orgresearchgate.net

Computational Chemistry and Modeling